4-(1,2,3-噻二唑-4-基)苯基 4-氯苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

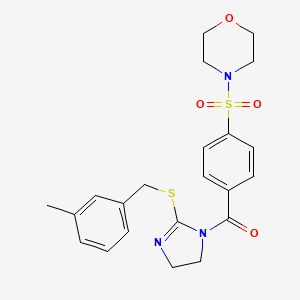

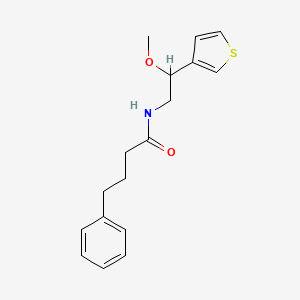

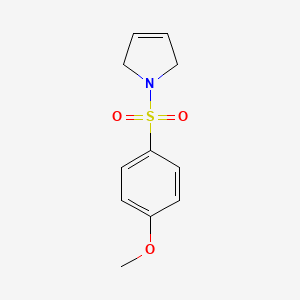

“4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular weight of 317.78 . It is a solid substance stored at temperatures between 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9,21H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 317.78 . The InChI code provides information about its molecular structure .

科学研究应用

-

Photovoltaic Materials

- Field: Material Science

- Application: Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, which include the 1,2,3-Thiadiazol-4-yl group, are important precursors in the synthesis of various photovoltaic materials .

- Method: The study involved the nucleophilic substitution of 4,7-dibromobenzo [d] [1,2,3]thiadiazole with morpholine, which gave a 4-substituted product .

- Results: The structure of the newly synthesized compound was established by means of elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

-

Antinociceptive Agents

-

Anticancer and Antimicrobial Agents

-

Antioxidant Potential

- Field: Pharmacology

- Application: 4-Substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives have been synthesized and evaluated for their antioxidant potential .

- Method: The study involved the synthesis of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .

- Results: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

-

Cytotoxic Properties

-

Antibacterial Activity

- Field: Pharmacology

- Application: Pyrazole tagged thiazolidine-4-one derivatives have been synthesized and reported with multiwalled carbon nanotubes and DABCO-Cl (HSO 3) as an ionic liquid-based catalyst at room temperature .

- Method & Results: The specific methods and results for this application were not detailed in the source .

-

Anticancer and Antimicrobial Activity

- Field: Pharmacology

- Application: By exploiting the ample biological potential of 1,3,4-oxadiazole/thiadiazole ring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared . Various substituted azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as their antioxidant activity .

- Method: 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole (s) .

- Results: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

-

Cytotoxic Properties

- Field: Pharmacology

- Application: During recent years, small molecules containing five-member heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents. One of them is 1,3,4-thiadiazole .

- Method & Results: The specific methods and results for this application were not detailed in the source .

-

Antibacterial Activity

- Field: Pharmacology

- Application: Recently, the synthesis of pyrazole tagged thiazolidine-4-one derivatives has been reported with multiwalled carbon nanotubes and DABCO-Cl (HSO 3) as an ionic liquid-based catalyst at room temperature .

- Method & Results: The specific methods and results for this application were not detailed in the source .

安全和危害

未来方向

属性

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUNUAYDDVGJGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)